Methylmalondialdehyde
CAS No.: 16002-19-0
Cat. No.: VC21017244
Molecular Formula: C4H6O2
Molecular Weight: 86.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16002-19-0 |
|---|---|
| Molecular Formula | C4H6O2 |
| Molecular Weight | 86.09 g/mol |
| IUPAC Name | 2-methylpropanedial |
| Standard InChI | InChI=1S/C4H6O2/c1-4(2-5)3-6/h2-4H,1H3 |
| Standard InChI Key | VXYSFSCCSQAYJV-UHFFFAOYSA-N |
| SMILES | CC(C=O)C=O |
| Canonical SMILES | CC(C=O)C=O |
Introduction
Synthesis and Preparation of Methylmalondialdehyde
The synthesis of methylmalondialdehyde sodium salt has been described in detail by Claeson et al., who developed a procedure that yields a high-purity compound suitable for use as an internal standard . The purity and identity of synthesized Me-MDA can be confirmed through multiple analytical techniques, including:
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Nuclear magnetic resonance (NMR) spectroscopy
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UV spectroscopy
After synthesis, the Me-MDA sodium salt can be isolated as crystalline material, and the remaining traces of NaOH are carefully removed by rinsing the crystals with an acetone-ethanol mixture. This purification process yields approximately 80% of the final product . The synthesized Me-MDA shows excellent stability and purity, with only one peak corresponding to Me-MDA observed in CZE analysis of standard solutions .
Analytical Applications of Methylmalondialdehyde
Use as an Internal Standard
Methylmalondialdehyde serves primarily as an internal standard for the determination of malondialdehyde in biological samples . The application of Me-MDA as an internal standard has been demonstrated in rat brain homogenate samples, where it provides a reference point for accurate quantification of MDA produced during lipid peroxidation .
When used as an internal standard, Me-MDA compensates for variations in sample preparation, recovery, and instrumental response, leading to more reliable and reproducible MDA measurements . This is particularly important given the significance of MDA as a biomarker of oxidative stress and lipid peroxidation in various pathological conditions .
Analytical Techniques
Multiple analytical techniques can be employed for the detection and quantification of Me-MDA alongside MDA:
Table 1: Comparison of Analytical Techniques for Me-MDA and MDA Detection
| Technique | Detection Method | Wavelength | Sample Preparation | Limit of Detection (LOD) | Analysis Time |
|---|---|---|---|---|---|
| Capillary Zone Electrophoresis (CZE) | UV detection | 267 nm | No derivatization required | 0.5 μM (Me-MDA), 0.2 μM (MDA) | ~10 min |
| High-Performance Liquid Chromatography (HPLC) | UV detection | 245 nm | No derivatization required | Not specified in sources | Varies |
| Gas Chromatography (GC) | Electron capture or mass spectrometric detection | N/A | Derivatization with pentafluorophenylhydrazine (PFPH) | Not specified in sources | Varies |
Capillary Zone Electrophoresis (CZE)
CZE with UV detection at 267 nm is identified as the preferred analytical technique for Me-MDA and MDA separation and quantification . This method offers several advantages:
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Analysis can be performed on native molecules without requiring derivatization
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Relatively quick analysis time (approximately 10 minutes)
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Good sensitivity with limits of detection of 0.5 μM for Me-MDA and 0.2 μM for MDA
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection at 245 nm represents an alternative approach for Me-MDA and MDA analysis. In the HPLC method developed by Bull and Marnett, an ion-pairing reagent was used at neutral pH to increase retention factors (k') for MDA and Me-MDA . An alternative approach utilizes low pH conditions to suppress ionization of these compounds, resulting in increased retention and improved separation .
Gas Chromatography (GC)
GC coupled with electron capture detection or mass spectrometric detection requires derivatization of Me-MDA and MDA with pentafluorophenylhydrazine (PFPH) prior to analysis . In mass spectrometry analysis:
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The Me-MDA derivative produces a fragment with an m/z ratio of 220
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A prominent fragment appears in the PFPH-Me-MDA spectra at m/z 247
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The m/z 247 peak potentially represents a cyclic aromatic fragment formed by rearrangement of the methyl group of Me-MDA into the ring with subsequent hydrogen loss
Mass Spectrometric Characteristics
Mass spectrometric analysis of the pentafluorophenylhydrazine (PFPH) derivatives of Me-MDA provides valuable structural information. The fragmentation pattern reveals distinctive peaks that can be used for identification and quantification purposes .
Table 2: Key Mass Spectrometric Fragments of PFPH-Derivatized Me-MDA
| m/z Ratio | Proposed Fragment Identity |
|---|---|
| 220 | Fragment resulting from the Me-MDA derivative |
| 247 | Cyclic aromatic fragment formed by rearrangement of the methyl group into the ring with hydrogen loss |
This fragmentation pattern provides a characteristic fingerprint for Me-MDA identification in complex biological matrices and enables selective detection even in the presence of other compounds .
Comparative Analysis with Other MDA Measurement Techniques
Traditional methods for MDA determination, such as the 2-thiobarbituric acid (TBA) assay, suffer from several limitations including lack of specificity and the generation of artifacts during sample processing . The TBA assay, while widely used, involves a condensation reaction between two molecules of TBA and one molecule of MDA under acidic conditions and high temperature (~100°C), conditions that can generate additional MDA from decomposition of lipid peroxidation products during the reaction process .
The use of Me-MDA as an internal standard, coupled with advanced analytical techniques like CZE, HPLC, or GC-MS, offers several advantages over traditional methods:
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Improved specificity for MDA determination
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Compensation for matrix effects and variations in sample preparation
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Higher accuracy in quantification
Recent advancements in MDA analysis include techniques such as LC-MS(MS) and GC-MS(MS), which provide enhanced selectivity and sensitivity . Me-MDA serves as an effective internal standard for these advanced analytical platforms, further improving the reliability of MDA measurements.
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